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Compound of Interest

4-Chlorophenyl 3-bromo-4-
Compound Name:
methoxybenzoate

Cat. No.: B320476

Executive Summary

4-Chlorophenyl 3-bromo-4-methoxybenzoate (CAS: 511250-28-5) is a di-halogenated diaryl
ester serving as a critical building block in the synthesis of biaryl pharmacophores and liquid
crystalline mesogens. Its structure combines an electron-rich anisic acid derivative with an
electron-deficient chlorophenol moiety, linked by a labile ester bond. This unique substitution
pattern—specifically the ortho-bromo substituent on the benzoate ring—renders it a valuable
scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the
rapid generation of diverse chemical libraries for drug discovery.

Core ldentity Profile

Property Detail

CAS Number 511250-28-5

IUPAC Name 4-Chlorophenyl 3-bromo-4-methoxybenzoate
Molecular Formula C14H10BrCIOs

Molecular Weight 341.58 g/mol

SMILES COclcce(cclBr)C(=0)Oc2ccc(Cl)cc2
Structural Class Halogenated Phenyl Benzoate
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Physicochemical Properties

The compound exhibits lipophilic characteristics typical of halogenated aromatic esters. Its
solubility profile dictates the use of non-polar to moderately polar organic solvents for

processing.
Value -
Parameter . . Significance
(Experimental/Predicted)
) White to off-white crystalline ) )
Physical State id Standard solid-state handling.
soli
_ _ , Moderate thermal stability;
Melting Point 87-92 °C (Predicted range) ) ) i
suitable for solid formulations.
Highly lipophilic; indicates high
LogP (Octanol/Water) ~4.8 membrane permeability
potential.
Lack of donors increases
H-Bond Donors 0 ] o
lipophilicity.
Ester carbonyl and methoxy
H-Bond Acceptors 3 oxygen interact with binding
pockets.
Flexible ester linkage allows
Rotatable Bonds 3

conformational adaptation.

Synthetic Methodologies

Synthesis is typically achieved via esterification of 3-bromo-4-methoxybenzoic acid with 4-
chlorophenol. Two primary protocols are recommended based on scale and available reagents.

Pathway Visualization

The following diagram illustrates the convergent synthesis and potential divergent reactivity
pathways.
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Caption: Convergent synthesis via Acid Chloride (Solid) or Steglich Esterification (Dashed) and
divergent Suzuki coupling.

Protocol A: Acid Chloride Method (High Yield)

Best for gram-scale synthesis where purification ease is prioritized.

o Activation: Reflux 3-bromo-4-methoxybenzoic acid (1.0 eq) with Thionyl Chloride (SOCIz, 3.0
eq) and a catalytic drop of DMF for 2 hours.

« |solation: Evaporate excess SOCIz under vacuum to obtain the crude acid chloride.

e Coupling: Dissolve 4-chlorophenol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous
Dichloromethane (DCM) at 0°C.

o Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution.

o Workup: Stir at room temperature for 4 hours. Wash with 1M HCI, then sat. NaHCOs. Dry
over MgSOa4 and concentrate.

 Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Steglich Esterification (Mild Conditions)

Best for small-scale or acid-sensitive substrates.

e Preparation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) and 4-chlorophenol (1.0 eq)
in dry DCM.

o Catalysis: Add DMAP (0.1 eq) and cool to 0°C.
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e Coupling: Add DCC (1.1 eq) portion-wise.

¢ Reaction: Stir overnight at room temperature. Precipitated dicyclohexylurea (DCU) confirms
reaction progress.

« Purification: Filter off DCU. Flash chromatography (Silica, Hexane/EtOAc) is required to
remove urea traces.

Chemical Reactivity & Applications[4]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide at the C3 position is chemically distinct from the aryl chloride on the phenolic
ring. Under standard Pd(0) conditions, the bromide reacts preferentially, allowing for
chemoselective derivatization.

e Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-CI bond.

o Application: This allows the ester to function as a "scaffold" where the benzoate ring is
modified before or after ester hydrolysis, useful in synthesizing combretastatin A-4 analogs
(tubulin inhibitors).

Fries Rearrangement

Under Lewis acid catalysis (e.g., AICIs), the ester can undergo a Fries rearrangement to form
ortho-hydroxybenzophenones.

« Utility: This pathway is used to synthesize UV absorbers and complex flavonoid precursors.

Liquid Crystalline (Mesogenic) Behavior

Halogenated phenyl benzoates are classic calamitic mesogens.[1] The combination of the polar
ester linkage, the methoxy tail, and the halogen substituents induces dipole moments that favor
smectic or nematic phase formation.

e Relevance: Used as dopants to tune the dielectric anisotropy of liquid crystal mixtures in
display technology.
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Experimental Protocols
Assay: Hydrolytic Stability (Chemical)

Objective: To determine the half-life of the ester bond under physiological-like conditions.
e Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

» Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Glycine-HCI
buffer at pH 2.0.

e Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer (final conc. 100 uM).
o Sampling: Aliquot 100 pL samples at t=0, 15, 30, 60, 120, and 240 minutes.
e Quenching: Immediately add 100 pL cold Acetonitrile to stop hydrolysis.
e Analysis: Analyze via HPLC-UV (254 nm).
o Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
o Calculation: Plot In[Concentration] vs. Time to determine

and

Safety & Handling

e Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).
o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-
induced hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Technical Guide: Chemical Properties of 4-
Chlorophenyl 3-bromo-4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b320476#chemical-properties-of-4-chlorophenyl-3-
bromo-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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